2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
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Description
2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C17H16BrN3O2S2 and its molecular weight is 438.36. The purity is usually 95%.
BenchChem offers high-quality 2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The compound 2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline, part of the H-pyrazolo[5,1-a]isoquinolines family, has seen various synthetic approaches and applications in biological studies. Notably, the synthesis of H-pyrazolo[5,1-a]isoquinolines via copper(II)-catalyzed oxidation and multicomponent reactions represents a significant advancement in the field, yielding these compounds under mild conditions with good efficiency (Li & Wu, 2011; Yu, Pan, & Wu, 2011). Furthermore, a novel method for preparing 5,6-dihydropyrazolo[5,1-a]isoquinolines through indium(III)-promoted halocyclizations has been developed, showcasing an efficient cascade cyclization reaction (Li et al., 2016).
Biological Activities and Applications
Some derivatives of the H-pyrazolo[5,1-a]isoquinoline family have shown promising biological activities, including acting as inhibitors for CDC25B, TC-PTP, and PTP1B, highlighting their potential in therapeutic applications (Chen & Wu, 2010). Additionally, the efficient generation and diverse functionalization of these compounds suggest a broad range of possible applications in medicinal chemistry, further underscoring the significance of this chemical scaffold.
Synthetic Flexibility and Chemodiversity
The synthetic versatility of the H-pyrazolo[5,1-a]isoquinolines, facilitated by multicomponent and cross-coupling reactions, allows for the generation of a wide array of derivatives. This chemodiversity not only enriches the chemical space explored for therapeutic agents but also enhances the understanding of structure-activity relationships within this class of compounds (Wu & Qin, 2023).
properties
IUPAC Name |
2-(5-bromothiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S2/c1-20-9-13(8-19-20)15-11-21(10-12-4-2-3-5-14(12)15)25(22,23)17-7-6-16(18)24-17/h2-9,15H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAXSRXRNDYOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline |
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